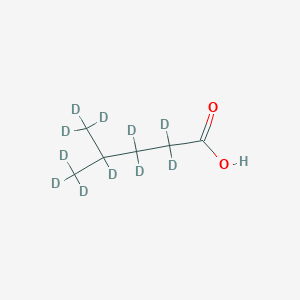
4,4-Difluoro-3-methyloxolane-3-carboxylic acid
Vue d'ensemble
Description
4,4-Difluoro-3-methyloxolane-3-carboxylic acid is a research chemical . It has a molecular formula of C6H8F2O3 and a molecular weight of 166.12 g/mol .
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid can be represented by the canonical SMILES string: CC1(COCC1(F)F)C(=O)O . The InChI representation is: InChI=1S/C6H8F2O3/c1-5(4(9)10)2-11-3-6(5,7)8/h2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid include a molecular weight of 166.12 g/mol and a molecular formula of C6H8F2O3 . It has a topological polar surface area of 46.5Ų .Applications De Recherche Scientifique
Deoxyfluorination of Carboxylic Acids
A bench-stable fluorination reagent, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor), was developed for the deoxyfluorination of carboxylic acids, leading to various acyl fluorides. This method, involving the all-carbon-based fluorination reagent CpFluor, allows the efficient transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to their corresponding acyl fluorides under neutral conditions. The synthesis process highlights a one-pot amidation reaction of carboxylic acids via in-situ formed acyl fluorides, demonstrating a significant application in the creation of acyl fluoride derivatives from carboxylic acids (Xiu Wang et al., 2021).
Characterization of Perfluorinated Compounds
The study on perfluorinated monomer (perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane), its precursor, and their hydrocarbon precursor via 1D- and advanced 2D NMR techniques reveals the structural proof of possible isomers of these compounds. This research underscores the importance of selective versions of correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY) for better resolution and sensitivity in analyzing the structures of perfluorinated compounds. The use of a gradient heteronuclear single quantum coherence spectroscopy (gHSQC) sequence for observing two-bond 19F-13C correlations offers a simplified spectrum compared to gHMBC, highlighting the utility in detailed structural characterization of perfluorinated compounds (Bo Zhang et al., 2013).
Synthesis of Difluoronaphthoic Acids
The synthesis of mono- and difluoronaphthoic acids presents a viable approach to creating fluorinated versions of naphthoic acids, which are key structural units in several biologically active compounds. The described methodology involves electrophilic fluorination and a new general route for preparing these compounds, offering insights into the development of fluorinated aromatic carboxylic acids. This research contributes to the field by providing a method for the synthesis of fluorinated naphthoic acids, potentially useful in medicinal chemistry and material science (Jayaram R Tagat et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4,4-difluoro-3-methyloxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-5(4(9)10)2-11-3-6(5,7)8/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFLSSIPXGDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-methyloxolane-3-carboxylic acid | |
CAS RN |
1782346-79-5 | |
| Record name | 4,4-difluoro-3-methyloxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)




![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)